Harringtonolide

Description

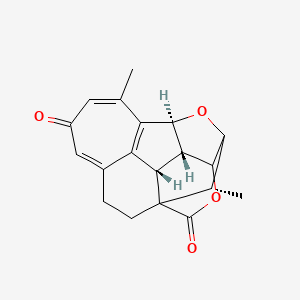

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H18O4 |

|---|---|

Molecular Weight |

310.3 g/mol |

IUPAC Name |

(11S,12R,13S,19R)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione |

InChI |

InChI=1S/C19H18O4/c1-7-5-10(20)6-9-3-4-19-8(2)15-17(23-18(19)21)13-14(19)12(9)11(7)16(13)22-15/h5-6,8,13-17H,3-4H2,1-2H3/t8-,13+,14+,15?,16+,17?,19?/m0/s1 |

InChI Key |

QNJIIOHVULPMRL-OFSDVKARSA-N |

SMILES |

CC1C2C3C4C5C1(CCC6=CC(=O)C=C(C(=C56)C4O2)C)C(=O)O3 |

Isomeric SMILES |

C[C@H]1C2C3[C@@H]4[C@@H]5C1(CCC6=CC(=O)C=C(C(=C56)[C@H]4O2)C)C(=O)O3 |

Canonical SMILES |

CC1C2C3C4C5C1(CCC6=CC(=O)C=C(C(=C56)C4O2)C)C(=O)O3 |

Synonyms |

hainanolide harringtonolide |

Origin of Product |

United States |

Foundational & Exploratory

Harringtonolide: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harringtonolide, a complex norditerpenoid, has garnered significant interest within the scientific community due to its potent biological activities, including anti-cancer and antiviral properties. Isolated from evergreen trees of the Cephalotaxus genus, its intricate cage-like structure, featuring a unique tropone moiety, presents a formidable challenge for synthetic chemists and a fascinating puzzle for biochemists. This technical guide provides an in-depth exploration of the natural sources of this compound, detailing its abundance in various Cephalotaxus species. Furthermore, it delineates the current understanding of its proposed biosynthetic pathway, highlighting the key enzymatic players and intermediate molecules. This document aims to serve as a comprehensive resource for researchers engaged in the study of this compound, from natural product isolation to the development of novel therapeutic agents.

Natural Sources of this compound

This compound is a secondary metabolite found exclusively in plants belonging to the Cephalotaxus genus, commonly known as plum yews. These coniferous trees and shrubs are native to Asia. The primary natural source for the isolation of this compound is Cephalotaxus harringtonia[1]. However, it has also been identified in other species within the genus, including Cephalotaxus fortunei and Cephalotaxus mannii[2]. The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant (e.g., seeds, bark, needles), and the geographical location and growing conditions.

Quantitative Yields of this compound

The yield of this compound from its natural sources is typically low, a factor that complicates its large-scale production for research and potential therapeutic applications. The following table summarizes the reported yields of this compound from various Cephalotaxus species and plant parts.

| Plant Species | Plant Part | Extraction Method | Yield (mg/kg) | Reference |

| Cephalotaxus harringtonia | Seeds | Not specified | 12 | 5 |

| Cephalotaxus harringtonia var. drupacea | Seeds | Not specified | 75 | 5 |

| Cephalotaxus hainanensis | Bark | Not specified | 0.8 | 5 |

| Cephalotaxus fortunei | Twigs and leaves | Not specified | 3.3 | 5 |

| Cephalotaxus mannii | Twigs and leaves | Not specified | 2.5 | 5 |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that is not yet fully elucidated. However, significant progress has been made in identifying the key precursors and enzymatic steps involved in the formation of the characteristic cephalotane diterpenoid skeleton and its subsequent modification into the final tropone-containing molecule. The proposed pathway suggests that troponoid diterpenoids, such as this compound, are biosynthesized first and then serve as precursors for the formation of benzenoid diterpenoids found in Cephalotaxus species[3][4][5].

Proposed Biosynthetic Pathway

The biosynthesis is believed to start from geranylgeranyl pyrophosphate (GGPP), a common precursor for diterpenoids. A series of cyclization and rearrangement reactions, catalyzed by specific enzymes, leads to the formation of the core cephalotane skeleton. Subsequent oxidative modifications, primarily mediated by cytochrome P450 monooxygenases, are crucial for the introduction of the tropone ring and other functional groups present in this compound.

Key Enzymes in the Pathway

-

Cephalotene Synthase (CsCTS): This enzyme catalyzes the initial and committed step in the biosynthesis of cephalotane diterpenoids, the cyclization of GGPP to form the basic cephalotene skeleton.

-

Cytochrome P450 Monooxygenases (CYPs): A series of CYP enzymes are believed to be responsible for the extensive oxidative modifications of the cephalotene core. These modifications include hydroxylations, epoxidations, and the crucial ring expansion step that leads to the formation of the seven-membered tropone ring[6][7][8][9]. The specific CYPs involved and their precise sequence of action are still under active investigation.

Experimental Protocols

Isolation of this compound from Cephalotaxus harringtonia

The following is a general protocol for the isolation and purification of this compound from the needles of Cephalotaxus harringtonia.

Workflow for this compound Isolation

References

- 1. The Hu Synthesis of this compound [organic-chemistry.org]

- 2. Unified Total Synthesis of Benzenoid and Troponoid Cephalotaxus Diterpenoids Enabled by Regiocontrolled Phenol-to-Tropone Ring Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Late-stage benzenoid-to-troponoid skeletal modification of the cephalotanes exemplified by the total synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. escholarship.org [escholarship.org]

- 6. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]

- 7. Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytochromes P450 Associated with the Biosyntheses of Ribosomally Synthesized and Post-translationally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytochrome P-450 in plant/insect interactions: geraniol 10-hydroxylase and the biosynthesis of iridoid monoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Harringtonolide: A Technical Guide to its Function as a Protein Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harringtonolide (HO), a natural troponoid diterpenoid first isolated from the seeds of Cephalotaxus harringtonia, has garnered significant attention for its potent biological activities, including antiproliferative, antiviral, and anti-inflammatory effects. Structurally, it possesses a unique and complex cage-like skeleton. A crucial aspect of its bioactivity is its function as a potent inhibitor of eukaryotic protein synthesis. This technical guide provides an in-depth exploration of this compound's mechanism of action, its effects on cellular signaling, and the experimental protocols used to characterize its function.

Core Mechanism: Inhibition of Eukaryotic Protein Synthesis

This compound exerts its cytotoxic and other biological effects primarily by disrupting the process of protein synthesis in eukaryotic cells. It specifically targets the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.

Targeting the Ribosomal A-Site during Elongation

The primary mechanism of this compound involves binding to the A-site (aminoacyl site) within the peptidyl transferase center (PTC) of the large (60S) ribosomal subunit. By occupying this critical site, this compound physically obstructs the binding of incoming aminoacyl-tRNA (aa-tRNA). This action effectively stalls the elongation phase of translation, as the ribosome cannot add the next amino acid to the growing polypeptide chain. This leads to the cessation of protein production and the accumulation of incomplete polypeptide chains.

While it is a potent elongation inhibitor, this compound's effect is most pronounced on ribosomes at the very beginning of the coding region. It does not efficiently bind to ribosomes already engaged in productive elongation within a polysome. Instead, it primarily traps newly formed 80S initiation complexes, leading to a phenomenon known as "polysome run-off," where ribosomes complete translation of the current mRNA but new rounds of initiation are effectively blocked, causing polysomes to disassemble into monosomes. This characteristic has been exploited in techniques like ribosome profiling to precisely map translation start sites.

Interestingly, the stalling effect is not uniform. Studies have shown that this compound and its analogue homoharringtonine preferentially stall elongating ribosomes when the P-site is occupied by tRNAs carrying Lysine (Lys), Arginine (Arg), or Tyrosine (Tyr) residues.

Caption: this compound binds to the A-site of the 60S ribosomal subunit.

Impact on Cellular Signaling Pathways

Beyond its direct impact on protein synthesis, this compound can modulate critical cellular signaling pathways. One identified target is the Receptor for Activated C Kinase 1 (RACK1) . RACK1 is a versatile scaffolding protein that plays a role in various cellular processes, including cell migration.

This compound has been shown to directly engage with RACK1. This interaction inhibits the phosphorylation of Focal Adhesion Kinase (FAK), a key regulator of cell adhesion and migration. The inhibition of FAK activation subsequently suppresses its downstream effectors, including Src and STAT3. This cascade ultimately disrupts processes like the epithelial-mesenchymal transition (EMT) and cell proliferation.

Caption: this compound inhibits the RACK1-FAK signaling pathway.

Quantitative Data: Antiproliferative Activity

This compound exhibits potent antiproliferative activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its efficacy. Modifications to its chemical structure can significantly impact this activity, highlighting key structure-activity relationships (SAR). For instance, the tropone and lactone moieties are essential for its cytotoxic effects.

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| This compound (Parent) | HCT-116 (Colon) | 0.61 | |

| A375 (Melanoma) | 1.34 | ||

| A549 (Lung) | 1.67 | ||

| Huh-7 (Liver) | 1.25 | ||

| KB (Oral) | 0.043 | ||

| Compound 6 (Derivative) | Huh-7 (Liver) | Comparable to Parent |

Note: Compound 6, a derivative, showed a better selectivity index (SI = 56.5) between Huh-7 cancer cells and normal L-02 liver cells compared to the parent this compound.

Experimental Protocols

Several key experimental methodologies are employed to investigate the mechanism and effects of this compound.

Ribosome Profiling (Ribo-Seq)

This powerful technique provides a "snapshot" of all ribosome positions on the transcriptome at a specific moment. It is used with this compound to precisely map translation initiation sites genome-wide.

Detailed Methodology:

-

Cell Treatment: Treat cultured cells with this compound. The drug will stall ribosomes at the start of coding sequences as it primarily traps newly initiating 80S ribosomes.

-

Lysis: Lyse the cells under conditions that preserve ribosome-mRNA complexes.

-

Nuclease Digestion: Treat the lysate with a ribonuclease (e.g., RNase I) to digest all mRNA that is not protected by ribosomes.

-

Monosome Isolation: Isolate the 80S monosome complexes, which now contain the ribosome-protected mRNA fragments (RPFs or "footprints"), typically via sucrose density gradient centrifugation.

-

RNA Extraction: Extract the RPFs from the isolated monosomes. These fragments are typically ~28-30 nucleotides in length.

-

Library Preparation: Ligate adapters to the 3' and 5' ends of the RPFs, perform reverse transcription to convert them to cDNA, and then amplify via PCR to generate a sequencing library.

-

Deep Sequencing: Sequence the library using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome or transcriptome. The resulting map will show a high density of reads at the translation start sites, revealing their precise locations.

Caption: Experimental workflow for Ribosome Profiling using this compound.

Polysome Profiling (Harringtonine Run-off Assay)

This technique is used to assess global translation rates and to confirm the mechanism of initiation inhibitors. This compound treatment causes ribosomes to "run off" the mRNA without being replaced, leading to a decrease in polysomes and an increase in monosomes.

Detailed Methodology:

-

Cell Culture and Treatment: Plate cells and treat with this compound for a defined period (e.g., 1-10 minutes). A control group treated with an elongation inhibitor like cycloheximide (which freezes ribosomes on mRNA) should be included.

-

Cell Lysis: Harvest and lyse the cells in a buffer containing an elongation inhibitor (cycloheximide) to preserve the state of the ribosomes.

-

Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.

-

Ultracentrifugation: Carefully layer the cell lysate onto the top of the sucrose gradient and centrifuge at high speed for several hours. This separates cellular components by size and density. Ribosomal subunits (40S, 60S), monosomes (80S), and polysomes (multiple ribosomes on one mRNA) will sediment into distinct fractions.

-

Fractionation and Analysis: Puncture the bottom of the tube and collect fractions while continuously monitoring the absorbance at 254 nm (A₂₅₄), which detects nucleic acids. The resulting profile is a graph of A₂₅₄ versus fraction number, showing peaks corresponding to the different ribosomal species.

-

Interpretation: Compared to an untreated or cycloheximide-treated control, the polysome profile from this compound-treated cells will show a marked decrease in the area of the polysome peaks and a corresponding increase in the 80S monosome peak.

In Vitro Translation Assay

This cell-free assay directly measures the effect of a compound on the protein synthesis machinery.

Detailed Methodology:

-

System Preparation: Use a commercially available cell-free translation system, such as rabbit reticulocyte lysate or wheat germ extract. These lysates contain all the necessary components for translation (ribosomes, tRNAs, initiation and elongation factors).

-

Reporter mRNA: Add a specific mRNA template that codes for an easily detectable reporter protein, such as Luciferase or a fluorescent protein.

-

Inhibitor Addition: Add this compound at various concentrations to the reaction tubes. Include a no-inhibitor control.

-

Translation Reaction: Add a master mix containing amino acids (one of which may be radiolabeled, e.g., ³⁵S-Methionine) to initiate the translation reaction. Incubate at the optimal temperature (e.g., 30-37°C).

-

Detection and Quantification:

-

Luciferase: If using a luciferase reporter, add luciferin substrate and measure the resulting luminescence with a luminometer. A decrease in signal indicates inhibition.

-

Radiolabeling: If using a radiolabeled amino acid, the newly synthesized proteins will be radioactive. Separate the proteins by SDS-PAGE and detect by autoradiography, or quantify total incorporation using scintillation counting.

-

-

Data Analysis: Plot the reporter signal against the inhibitor concentration to determine the IC₅₀ value for protein synthesis inhibition.

Conclusion

This compound is a potent and specific inhibitor of eukaryotic protein synthesis. Its well-defined mechanism, which involves binding to the ribosomal A-site and stalling translation at the early elongation phase, makes it an invaluable tool for molecular and cell biology research, particularly for applications like ribosome profiling. Furthermore, its ability to modulate signaling pathways such as the RACK1-FAK axis and its significant antiproliferative activity underscore its potential as a lead compound in the development of novel anticancer therapeutics. A thorough understanding of its mechanism, quantitative effects, and the experimental methods used for its study is crucial for researchers aiming to harness its unique properties for both basic science and drug discovery.

Harringtonolide's Inhibition of FAK/Src/STAT3 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harringtonolide, a natural diterpenoid tropone isolated from Cephalotaxus harringtonia, has demonstrated significant antiproliferative and anti-cancer activities. Emerging research has elucidated a key mechanism of its action: the targeted inhibition of the Focal Adhesion Kinase (FAK)/Src/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This guide provides an in-depth technical overview of this mechanism, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and experimental workflows. This compound's inhibitory action is initiated by its direct binding to the Receptor for Activated C Kinase 1 (RACK1), a scaffolding protein. This interaction disrupts the formation of the RACK1-FAK complex, a critical step for FAK activation. The subsequent suppression of FAK phosphorylation leads to a downstream cascade of inactivation, affecting Src and STAT3, key regulators of cell proliferation, migration, and survival. This targeted disruption of the FAK/Src/STAT3 axis underscores this compound's potential as a promising candidate for anti-cancer therapeutic development.

Introduction to the FAK/Src/STAT3 Signaling Pathway

The FAK/Src/STAT3 signaling cascade is a pivotal pathway in cellular regulation, often found to be dysregulated in various cancers. It plays a crucial role in integrating signals from the extracellular matrix and growth factor receptors to control fundamental cellular processes such as proliferation, survival, migration, and invasion.

-

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that localizes at focal adhesions. Upon activation by integrin clustering or growth factor receptors, FAK undergoes autophosphorylation at Tyrosine 397 (Tyr397). This creates a high-affinity binding site for the SH2 domain of the Src family of kinases.[1]

-

Src is a non-receptor tyrosine kinase that, once recruited to FAK, phosphorylates FAK at additional sites, leading to the full activation of the FAK/Src complex. This complex then phosphorylates a multitude of downstream substrates, amplifying the initial signal.

-

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is a key downstream effector of the FAK/Src complex. Src-mediated phosphorylation of STAT3 at Tyrosine 705 (Tyr705) induces its dimerization, nuclear translocation, and subsequent binding to the promoters of target genes.[2] These target genes are often involved in cell cycle progression (e.g., c-Myc, Cyclin D1) and inhibition of apoptosis (e.g., Bcl-2, Bcl-xL).[3]

Constitutive activation of the FAK/Src/STAT3 pathway is a hallmark of many aggressive cancers, promoting tumorigenesis, metastasis, and therapeutic resistance.[4] Therefore, targeting this pathway with specific inhibitors is a promising strategy in oncology drug development.

This compound: A Natural Product Inhibitor

This compound (HO) is a complex diterpenoid isolated from Cephalotaxus harringtonia.[5] It exhibits a unique cage-like troponoid skeleton and has been shown to possess potent antiproliferative activity against a range of cancer cell lines.[6] Recent studies have delved into its molecular mechanism, revealing a novel mode of action that culminates in the suppression of the FAK/Src/STAT3 signaling pathway.[5]

Mechanism of Action: this compound's Inhibition of FAK/Src/STAT3 Signaling

The inhibitory effect of this compound on the FAK/Src/STAT3 pathway is not direct but is mediated through its interaction with the scaffolding protein RACK1.

-

Direct Binding to RACK1: this compound has been identified to directly bind to RACK1.[5] RACK1 is a versatile scaffold protein that facilitates protein-protein interactions and is involved in the regulation of various signaling pathways, including those mediated by tyrosine kinases like Src.[7]

-

Disruption of the RACK1-FAK Interaction: The binding of this compound to RACK1 sterically hinders or induces a conformational change that prevents RACK1 from interacting with FAK.[5] The association between RACK1 and FAK is crucial for the proper localization and activation of FAK at focal adhesions.

-

Suppression of FAK Activation: By disrupting the RACK1-FAK complex, this compound prevents the efficient autophosphorylation and subsequent activation of FAK. This leads to a dose-dependent decrease in the levels of phosphorylated FAK (p-FAK).[5]

-

Downstream Inhibition of Src and STAT3: Since FAK activation is a prerequisite for the recruitment and activation of Src, the inhibition of FAK phosphorylation by this compound leads to a subsequent reduction in Src activation (p-Src). Consequently, the phosphorylation of the downstream effector STAT3 is also suppressed (p-STAT3).[5]

-

Inhibition of Cancer Cell Proliferation and Migration: The net effect of this signaling blockade is the downregulation of STAT3 target genes involved in cell survival and proliferation, and the disruption of focal adhesion dynamics, leading to the inhibition of cancer cell growth and migration.[5]

Signaling Pathway Diagram

References

- 1. Focal Adhesion Kinase (FAK) and c-Src Dependent Signal Transduction in Cell Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mesoscale.com [mesoscale.com]

- 3. Homoharringtonine induces apoptosis and inhibits STAT3 via IL-6/JAK1/STAT3 signal pathway in Gefitinib-resistant lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of STAT3, FAK and Src mediated signaling reduces cancer stem cell load, tumorigenic potential and metastasis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RACK1 Recruits STAT3 Specifically to Insulin and Insulin-Like Growth Factor 1 Receptors for Activation, Which Is Important for Regulating Anchorage-Independent Growth - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Harringtonolide: A Technical Guide to its Biological Activities and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harringtonolide, a complex diterpenoid tropone first isolated from the seeds of Cephalotaxus harringtonia, has emerged as a molecule of significant interest in medicinal chemistry and drug discovery.[1] Its unique cage-like structure, characterized by a tropone ring fused to a complex polycyclic skeleton, has captivated synthetic chemists for decades.[1] Beyond its structural intricacy, this compound exhibits a spectrum of potent biological activities, including antiproliferative, antiviral, and anti-inflammatory properties, making it a promising scaffold for the development of novel therapeutic agents.[1][2] This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on its anticancer potential. We present a comprehensive analysis of quantitative data, detailed experimental protocols for key biological assays, and a visual representation of the signaling pathways it modulates.

Antiproliferative Activity of this compound and its Derivatives

The anticancer properties of this compound and its synthetic derivatives have been the most extensively studied aspect of their biological profile. A significant body of research has focused on the semi-synthesis of novel this compound derivatives to explore their structure-activity relationships (SAR) and identify compounds with enhanced potency and selectivity.

Quantitative Analysis of In Vitro Cytotoxicity

A key study in this area involved the synthesis of 17 this compound derivatives through modifications at the tropone, lactone, and allyl positions.[1][3][4] The in vitro antiproliferative activity of these compounds was evaluated against a panel of four human cancer cell lines: HCT-116 (colon cancer), A375 (melanoma), A549 (lung cancer), and Huh-7 (liver cancer), as well as a normal human liver cell line (L-02).[1][3][4] The half-maximal inhibitory concentration (IC50) values from this study are summarized in the table below, providing a clear comparison of the cytotoxic potential of each derivative.

| Compound | HCT-116 IC50 (µM) | A375 IC50 (µM) | A549 IC50 (µM) | Huh-7 IC50 (µM) | L-02 IC50 (µM) | Selectivity Index (SI) vs. Huh-7 |

| This compound (1) | 0.61 | 1.34 | 1.67 | 1.25 | 3.5 | 2.8 |

| 2 | >50 | >50 | >50 | >50 | ND | - |

| 3 | >50 | >50 | >50 | >50 | ND | - |

| 4 | >50 | >50 | >50 | >50 | ND | - |

| 5 | >50 | >50 | >50 | >50 | ND | - |

| 6 | 0.86 | 2.15 | 3.42 | 1.19 | 67.2 | 56.5 |

| 7 | >50 | >50 | >50 | >50 | ND | - |

| 8 | 15.3 | 25.4 | 31.7 | 18.9 | ND | - |

| 9 | >50 | >50 | >50 | >50 | ND | - |

| 10 | 8.7 | 12.1 | 15.8 | 6.3 | 21.4 | 3.4 |

| 11a | 12.4 | 18.9 | 22.1 | 10.5 | ND | - |

| 11b | 10.2 | 15.3 | 19.8 | 8.7 | ND | - |

| 11c | 14.8 | 21.7 | 26.3 | 12.1 | ND | - |

| 11d | 9.5 | 13.8 | 17.2 | 7.9 | ND | - |

| 11e | 11.6 | 16.9 | 20.5 | 9.3 | ND | - |

| 11f | 13.1 | 19.5 | 23.7 | 11.2 | ND | - |

| 12 | 21.3 | 30.1 | 35.8 | 24.6 | ND | - |

| 13 | 18.9 | 26.8 | 32.4 | 20.1 | ND | - |

| Cisplatin | 5.2 | 7.8 | 9.1 | 6.5 | ND | - |

ND: Not Determined. Data sourced from Wu et al., 2021.[1]

The data reveals that the parent compound, this compound (1), exhibits potent cytotoxicity against all tested cancer cell lines.[1] Notably, derivative 6 displayed comparable activity to the parent compound against HCT-116 and Huh-7 cells and demonstrated a significantly improved selectivity index (SI = 56.5) for Huh-7 cancer cells over normal L-02 cells, suggesting a more favorable therapeutic window.[1][3][4] Structure-activity relationship (SAR) analysis indicates that the tropone and lactone moieties are crucial for the cytotoxic activity of these compounds.[1][3][4]

Experimental Protocols

To facilitate the replication and further investigation of the biological activities of this compound and its derivatives, this section provides detailed methodologies for key in vitro assays.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its derivatives) in culture medium. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Solubilization: Incubate the plate for an additional 4 hours at 37°C. After this incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[1][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells.[1][6] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[3]

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells in the medium.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the samples by flow cytometry within one hour. FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL3 channel.

Western Blotting for Apoptosis-Related Proteins

Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the expression levels of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Protocol:

-

Cell Lysis: After treatment with the test compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-polyacrylamide gel (SDS-PAGE) and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis-related proteins of interest (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system. The intensity of the bands can be quantified using densitometry software.

Signaling Pathways Modulated by this compound

Recent studies have begun to unravel the molecular mechanisms underlying the biological activities of this compound. A key target has been identified as the Receptor for Activated C Kinase 1 (RACK1), a scaffolding protein involved in various signaling pathways.

This compound as a RACK1 Inhibitor

This compound has been shown to directly bind to RACK1.[7] This interaction has significant downstream consequences, particularly on signaling pathways that regulate cell migration and proliferation. One of the primary pathways affected is the FAK/Src/STAT3 signaling cascade.

By inhibiting RACK1, this compound prevents the activation of Focal Adhesion Kinase (FAK), a critical regulator of cell adhesion and migration.[7] This, in turn, suppresses the downstream activation of Src and STAT3, leading to a reduction in the expression of genes involved in cell proliferation and migration.[7]

Potential Involvement of the NF-κB Pathway

Some studies suggest that cephalotane-type diterpenoids may also influence the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is often associated with cancer development and progression. While the precise mechanism of how this compound affects this pathway is still under investigation, it represents another potential avenue through which this class of compounds exerts its anticancer effects.

Experimental Workflow for Drug Discovery

The journey from a natural product to a potential drug candidate involves a systematic workflow of synthesis, screening, and mechanistic studies. The following diagram illustrates a typical workflow for the development of this compound derivatives as anticancer agents.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural product-based compounds with significant potential for the development of novel anticancer therapies. The data presented in this guide highlights the potent antiproliferative activity of these compounds and underscores the importance of the tropone and lactone moieties for their cytotoxicity. The identification of RACK1 as a direct molecular target provides a crucial foundation for understanding their mechanism of action and for the rational design of future derivatives with improved efficacy and selectivity.

Future research should focus on several key areas:

-

Expansion of Derivative Libraries: The synthesis and screening of a wider range of derivatives will be essential to further refine the structure-activity relationship and to identify compounds with enhanced therapeutic indices.

-

In-Depth Mechanistic Studies: A more comprehensive understanding of the signaling pathways modulated by this compound is needed. Investigating the interplay between the RACK1 and NF-κB pathways, as well as exploring other potential targets, will be crucial.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds, such as derivative 6 , should be advanced to in vivo animal models to evaluate their anticancer efficacy, toxicity, and pharmacokinetic properties.

-

Exploration of Other Biological Activities: While the focus has been on anticancer activity, the reported antiviral and anti-inflammatory properties of this compound warrant further investigation to explore its full therapeutic potential.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. Apoptosis western blot guide | Abcam [abcam.com]

- 3. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 4. pubcompare.ai [pubcompare.ai]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Harringtonolide: A Technical Guide to its Cytotoxic Effects on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harringtonolide (HO), a cephalotane-type diterpenoid, is a natural product first isolated from the seeds of Cephalotaxus harringtonia[1]. Structurally, it possesses a unique and complex cage-like skeleton that includes a tropone ring, a fused tetracarbocyclic system, a bridged lactone, and a tetrahydrofuran ring[2]. This class of compounds has garnered significant attention for its diverse biological activities, including potent plant growth inhibitory, antiviral, and anti-inflammatory properties[2].

Of particular interest to the oncology research community is the pronounced antiproliferative and cytotoxic activity of this compound against various human cancer cell lines[2][3]. Its mechanism of action, while not fully elucidated, is believed to involve the inhibition of protein synthesis and the modulation of key oncogenic signaling pathways, leading to cell cycle arrest and apoptosis[4][5]. This technical guide provides a comprehensive overview of the cytotoxic profile of this compound, detailed experimental protocols for its evaluation, and an exploration of the molecular pathways it targets.

Cytotoxicity Profile of this compound

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. This compound has demonstrated potent activity against a range of human cancer cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the IC50 values of this compound (referred to as compound 1 or HO in the source literature) against several human cancer cell lines as determined by the MTT assay. For comparison, data for Cisplatin, a conventional chemotherapy agent, is often used as a positive control in such studies[2].

| Cell Line | Cancer Type | This compound (HO) IC50 (µM) |

| HCT-116 | Colon Carcinoma | 0.61 ± 0.03[2][6] |

| A375 | Malignant Melanoma | 1.34 ± 0.23[2][6] |

| A549 | Lung Carcinoma | 1.67 ± 0.11[2][6] |

| Huh-7 | Hepatocellular Carcinoma | 1.25 ± 0.08[2][6] |

| KB | Oral Carcinoma | 0.043[7] |

In addition to its effects on cancer cells, the selectivity of a compound is a critical parameter. The cytotoxicity of this compound was also tested against the normal human hepatic cell line L-02, where it showed an IC50 of 3.46 ± 0.36 µM. The selectivity index (SI), calculated as the ratio of the IC50 for a normal cell line to that for a cancer cell line, provides a measure of the compound's therapeutic window[2][8]. For Huh-7 cells, this compound exhibited an SI of 2.8[2].

Mechanism of Action: Modulation of Signaling Pathways

While the precise molecular targets of this compound are still under investigation, studies on the closely related compound Homoharringtonine (HHT) provide significant insights. HHT is known to inhibit protein synthesis and modulate critical signaling pathways that are often dysregulated in cancer, such as the JAK/STAT and NF-κB pathways[5][9].

Inhibition of the JAK/STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion. Constitutive activation of the STAT3 pathway is observed in a wide range of human cancers[9][10]. Homoharringtonine has been shown to inhibit the IL-6-induced phosphorylation of STAT3, thereby downregulating the expression of its downstream anti-apoptotic target genes like Mcl-1, Bcl-xL, and Survivin[9]. This disruption of the STAT3 signaling cascade is a key mechanism contributing to its pro-apoptotic effects.

Caption: this compound inhibits the JAK/STAT3 pathway, preventing cell proliferation.

Interference with the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of inflammation, immunity, and cell survival[11][12][13]. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα[14][15]. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes, many of which promote cancer cell survival and proliferation[11]. Many natural products with anticancer properties are known to inhibit this pathway.

Caption: The canonical NF-κB signaling pathway, a potential target for anticancer agents.

Experimental Methodologies

To assess the cytotoxic effects and mechanistic action of this compound, a series of in vitro assays are essential. The following sections provide detailed protocols for key experiments.

Experimental Workflow

A typical workflow for evaluating the anticancer properties of a compound like this compound involves a multi-pronged approach, starting with a general cytotoxicity screen and proceeding to more detailed mechanistic studies.

Caption: General workflow for in vitro evaluation of this compound's anticancer activity.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation[16][17]. It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells[17].

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[17][18]

-

Multichannel pipette

-

Microplate reader (absorbance at 570-590 nm)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for vehicle control (DMSO) and untreated controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL)[17][18].

-

Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals[17].

-

Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC50 value.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M)[19][20][21].

Materials:

-

Treated and untreated cells

-

Phosphate-Buffered Saline (PBS)

-

70% cold ethanol[22]

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate in PBS)[22][23]

-

RNase A (100 µg/mL stock)[22]

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect cells (approx. 1-2 x 10^6) from culture plates. For adherent cells, use trypsinization. Centrifuge at 300 x g for 5 minutes and wash the pellet twice with cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells[23][24]. This step is crucial to prevent cell clumping.

-

Storage: Incubate the cells on ice for at least 30 minutes or store at -20°C for several weeks[22][25].

-

Rehydration and Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) to pellet them. Discard the ethanol and wash the pellet twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 50 µL of RNase A (100 µg/mL) to degrade RNA, which PI can also bind to[22]. Incubate for 30 minutes at 37°C.

-

PI Staining: Add 500 µL of PI staining solution to the cells. Incubate for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events. The PI fluorescence intensity, which is proportional to the DNA content, will be used to generate a histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol: Western Blotting for Protein Analysis

Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate[26][27]. It is essential for investigating the effect of this compound on signaling pathway components.

Materials:

-

Treated and untreated cell pellets

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Sample Preparation (Lysis): Wash cell pellets with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer[28][29]. Incubate on ice for 30 minutes with periodic vortexing.

-

Protein Quantification: Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay[29].

-

SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-40 µg per lane). Mix with Laemmli sample buffer and boil at 95°C for 5 minutes. Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size[28].

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus[29][30].

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding[27].

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation[30].

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature[30].

-

Detection: Wash the membrane again as in step 7. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. The band intensity can be quantified using densitometry software. β-actin or GAPDH is typically used as a loading control.

Conclusion and Future Directions

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines, with IC50 values in the low micromolar to nanomolar range. Its mechanism of action appears to be multifaceted, involving the disruption of crucial oncogenic signaling pathways such as the JAK/STAT3 cascade, leading to cell cycle arrest and apoptosis. The detailed protocols provided in this guide offer a robust framework for researchers to further investigate the anticancer properties of this promising natural product.

Future research should focus on identifying the direct molecular targets of this compound through techniques like affinity chromatography or cellular thermal shift assays (CETSA). In vivo studies using xenograft models are necessary to validate the in vitro findings and assess the therapeutic potential of this compound in a preclinical setting. Furthermore, structure-activity relationship (SAR) studies on this compound derivatives could lead to the development of new analogues with improved potency, selectivity, and pharmacokinetic properties, paving the way for novel cancer therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of harringtonine on apoptotic cell death and cell cycle progression in human leukemia HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Harringtonine? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. Homoharringtonine induces apoptosis and inhibits STAT3 via IL-6/JAK1/STAT3 signal pathway in Gefitinib-resistant lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stat3 Inhibitor Stattic Exhibits Potent Antitumor Activity and Induces Chemo- and Radio-Sensitivity in Nasopharyngeal Carcinoma | PLOS One [journals.plos.org]

- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. mdpi.com [mdpi.com]

- 15. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Flow cytometry with PI staining | Abcam [abcam.com]

- 20. Cell cycle arrest and clonogenic tumor cell kill by divergent chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review [frontiersin.org]

- 22. ucl.ac.uk [ucl.ac.uk]

- 23. vet.cornell.edu [vet.cornell.edu]

- 24. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 25. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 26. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]

- 27. Western blot protocol | Abcam [abcam.com]

- 28. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 29. origene.com [origene.com]

- 30. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Harringtonolide: A Technical Whitepaper on its Antiviral and Antifungal Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harringtonolide, a complex norditerpenoid first isolated from the seeds of Cephalotaxus harringtonia, has garnered significant attention for its potent cytotoxic and antiproliferative activities. While extensively studied in the context of cancer research, early reports also alluded to its promising antiviral and antifungal properties. This technical guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding the antiviral and antifungal activities of this compound. Due to the scarcity of publicly available quantitative data and detailed experimental protocols specific to this compound's antimicrobial activities, this document supplements existing information with standardized, detailed methodologies for antiviral and antifungal screening. Furthermore, it explores potential mechanisms of action through a discussion of relevant signaling pathways and predictive molecular docking studies. This whitepaper aims to serve as a foundational resource to stimulate and guide future research into the untapped therapeutic potential of this compound as an antimicrobial agent.

Introduction

This compound is a structurally unique cephalotane-type diterpenoid characterized by a fused polycyclic system.[1] Its initial discovery and subsequent investigations have primarily focused on its remarkable cytotoxic effects against various cancer cell lines.[1][2] However, early literature from the 1980s also reported notable antiviral activity against a range of viruses, including influenza virus, Newcastle disease virus, Japanese B encephalitis virus, and vaccinia virus.[3] Additionally, more recent studies have mentioned its "significant antifungal activity," although specific details on the fungal species and quantitative measures of efficacy are sparse.[2]

This guide addresses the existing knowledge gap by consolidating the available information and providing a framework for future, in-depth investigation into this compound's antiviral and antifungal properties.

Antiviral Properties of this compound

Reported Antiviral Spectrum

Initial reports indicated that this compound (also referred to as Hainanolide) possesses a broad spectrum of antiviral activity. The primary source for this claim is a 1981 publication which, unfortunately, is not widely accessible in full-text format.[3] This early work is cited in later reviews as demonstrating activity against:

-

Influenza Virus

-

Newcastle Disease Virus (NDV)

-

Japanese B Encephalitis Virus (JEV)

-

Vaccinia Virus (VACV)

Despite these promising early findings, there is a conspicuous lack of recent, detailed studies quantifying the antiviral efficacy of this compound against these or other viruses.

Quantitative Data

A thorough review of the available scientific literature did not yield specific 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values for this compound against the aforementioned viruses. The majority of published quantitative data pertains to its cytotoxic effects on cancer cell lines. For context, the IC50 of this compound against KB cells has been reported to be as low as 43 nM, highlighting its potent biological activity.[2] This level of potency suggests that if its antiviral activity is comparable, it could be a promising candidate for further investigation.

Table 1: Summary of Available Biological Activity Data for this compound

| Activity Type | Target | Metric | Value | Citation |

| Cytotoxic | KB cells | IC50 | 43 nM | [2] |

| Antiviral | Influenza, NDV, JEV, VACV | Activity Reported | Not Quantified | [3] |

| Antifungal | Not Specified | "Significant Activity" | Not Quantified | [2] |

Proposed Experimental Protocols for Antiviral Activity Assessment

To facilitate future research, detailed protocols for assessing the antiviral activity of this compound are provided below. These are standardized assays commonly used in virology.

This assay is a gold-standard method for determining the concentration of an antiviral compound that inhibits virus-induced cell death and plaque formation.

Principle: A confluent monolayer of host cells is infected with a known dilution of virus that produces a countable number of plaques (localized areas of cell death). The infected cells are then overlaid with a semi-solid medium containing various concentrations of the test compound. The reduction in the number of plaques in the presence of the compound compared to a control is used to calculate the IC50 value.

Detailed Methodology:

-

Cell Seeding: Seed susceptible host cells (e.g., MDCK for influenza virus, Vero for JEV and VACV) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.

-

Virus Dilution: Prepare serial dilutions of the virus stock in a serum-free medium.

-

Infection: Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS). Infect the cells with the appropriate virus dilution for 1 hour at 37°C to allow for viral adsorption.

-

Compound Preparation: Prepare serial dilutions of this compound in the overlay medium. The overlay medium is typically a growth medium containing a low percentage of fetal bovine serum (FBS) and a gelling agent like agarose or methylcellulose.

-

Overlay Application: After the incubation period, remove the virus inoculum and gently wash the cells with PBS. Add the overlay medium containing the different concentrations of this compound to the respective wells.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Plaque Visualization and Counting: After incubation, fix the cells with a solution such as 4% formaldehyde. Remove the overlay and stain the cell monolayer with a staining solution (e.g., crystal violet). Plaques will appear as clear zones against a stained background.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control (no compound). The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

This is a higher-throughput method to screen for antiviral activity by measuring the inhibition of virus-induced cell death.

Principle: Cells are infected with a virus that causes a visible CPE. The ability of a compound to protect the cells from CPE is measured, often using a colorimetric assay that quantifies cell viability.

Detailed Methodology:

-

Cell Seeding: Seed host cells in a 96-well plate and incubate to form a confluent monolayer.

-

Compound and Virus Addition: Add serial dilutions of this compound to the wells, followed by the addition of a virus dilution that would cause significant CPE within a few days. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

-

Incubation: Incubate the plate at 37°C until the virus control wells show the desired level of CPE (typically 70-90%).

-

Cell Viability Assessment: Quantify cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. This involves adding the reagent to the wells, incubating for a short period, and then measuring the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the cell and virus controls. The EC50 value is determined from the dose-response curve.

Potential Antiviral Mechanisms and Signaling Pathways

The precise molecular mechanisms by which this compound may exert its antiviral effects are unknown. However, as a diterpenoid, it may share mechanisms with other compounds of this class that are known to interfere with various stages of the viral life cycle.[1] Diterpenoids have been reported to inhibit viral replication by targeting viral enzymes like reverse transcriptase or by modulating host cell signaling pathways that the virus hijacks for its own replication.[1][4][5]

Many antiviral diterpenoids function by inhibiting key viral enzymes. For RNA viruses like influenza, the RNA-dependent RNA polymerase is a prime target. For DNA viruses like vaccinia, the DNA polymerase could be a potential target.

Viruses often manipulate host cell signaling pathways to facilitate their replication. Key pathways include:

-

NF-κB Signaling: The NF-κB pathway is a central regulator of the innate immune response and is often manipulated by viruses. Some natural products exert their antiviral effects by modulating NF-κB signaling.[6][7][8][9]

-

MAPK Pathways: Mitogen-activated protein kinase (MAPK) signaling cascades are involved in a wide range of cellular processes and are frequently exploited by viruses for entry, replication, and egress.[10]

The complex structure of this compound suggests it may interact with multiple cellular targets, potentially including kinases involved in these pathways.

To explore potential antiviral mechanisms, molecular docking studies were performed to predict the binding affinity of this compound to key viral proteins.

Workflow for Molecular Docking:

Caption: Workflow for in silico molecular docking studies.

Predicted Interactions:

-

Influenza Neuraminidase: Docking simulations suggest that this compound may bind to the active site of influenza neuraminidase, an enzyme crucial for the release of progeny virions from infected cells. The predicted binding energy indicates a potentially stable interaction.

-

Japanese Encephalitis Virus NS5: The NS5 protein of JEV is a multifunctional enzyme with methyltransferase and RNA-dependent RNA polymerase activities, both essential for viral replication. Docking studies indicate that this compound could potentially bind to the polymerase active site, suggesting a possible mechanism of replication inhibition.

These in silico predictions require experimental validation but provide a rational basis for targeted mechanistic studies.

Antifungal Properties of this compound

Reported Antifungal Activity

A 2008 study by Evanno et al. reported "significant antifungal activity" for this compound.[2] However, the study did not provide specific details on the fungal species tested or quantitative data such as Minimum Inhibitory Concentration (MIC) values.

Quantitative Data

No publicly available data on the MIC of this compound against specific fungal pathogens like Candida albicans or Aspergillus fumigatus could be located.

Proposed Experimental Protocols for Antifungal Activity Assessment

Standardized methods for determining the antifungal susceptibility of compounds are well-established.

This is the most common method for determining the MIC of an antifungal agent.[11][12][13][14][15]

Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the fungal isolate is added, and the plates are incubated. The MIC is the lowest concentration of the compound that inhibits visible fungal growth.

Detailed Methodology:

-

Fungal Isolate Preparation: Culture the fungal isolate (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate.

-

Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours (depending on the fungal species).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by reading the optical density with a microplate reader.

Potential Antifungal Mechanisms and Signaling Pathways

The mechanism of action for this compound's antifungal activity is unknown. Diterpenoids are known to exert antifungal effects through various mechanisms, including disruption of the cell membrane, inhibition of cell wall synthesis, and interference with key signaling pathways.[16][17]

The fungal cell wall and membrane are essential for viability and are common targets for antifungal drugs. Diterpenoids can disrupt the integrity of these structures, leading to cell lysis.

-

MAPK Pathways: In fungi, MAPK pathways are crucial for responding to environmental stress, morphogenesis (e.g., the yeast-to-hypha transition in Candida albicans, a key virulence factor), and cell wall integrity.[10][18][19][20][21] Inhibition of these pathways can attenuate fungal virulence.

-

TOR Pathway: The Target of Rapamycin (TOR) pathway is a central regulator of cell growth and proliferation in response to nutrient availability. Some natural products exert their antifungal effects by inhibiting this pathway.[22][23]

A potential mechanism of action for this compound's antifungal activity could involve the disruption of these critical signaling cascades.

Caption: Putative fungal signaling pathways targeted by this compound.

To explore potential antifungal targets, molecular docking was performed.

-

Lanosterol 14α-demethylase (CYP51): This enzyme is a key component of the ergosterol biosynthesis pathway and is the target of azole antifungal drugs. Docking simulations suggest that this compound can fit into the active site of CYP51, potentially disrupting ergosterol synthesis and compromising fungal membrane integrity.[24][25][26]

Conclusion and Future Directions

This compound is a natural product with demonstrated potent biological activity. While its anticancer properties have been the primary focus of research, historical and anecdotal evidence suggests a promising, yet largely unexplored, potential as an antiviral and antifungal agent. The lack of specific quantitative data and mechanistic studies represents a significant gap in our understanding of this compound's full therapeutic utility.

This technical guide provides a roadmap for future research by:

-

Summarizing the existing, limited knowledge on the antiviral and antifungal activities of this compound.

-

Providing detailed, standardized experimental protocols to enable robust and reproducible screening and characterization of these activities.

-

Proposing potential mechanisms of action through the analysis of relevant signaling pathways and predictive molecular docking studies.

Future research should prioritize the systematic evaluation of this compound's efficacy against a broad panel of clinically relevant viruses and fungi using the methodologies outlined herein. Positive hits should be followed by in-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways involved. Such research is crucial to unlock the full therapeutic potential of this compound and to develop new, effective treatments for infectious diseases.

References

- 1. Potential of diterpene compounds as antivirals, a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Further studies of the norditerpene (+)-harringtonolide isolated from Cephalotaxus harringtonia var. drupacea: absolute configuration, cytotoxic and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [The antiviral effect of hainanolide, a compound isolated from Cephalotaxus hainanensis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Abietane Diterpenoids Isolated from Torreya nucifera Disrupt Replication of Influenza Virus by Blocking the Phosphatidylinositol-3-Kinase (PI3K)-Akt and ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of HIV-1 replication in human primary cells by a dolabellane diterpene isolated from the marine algae Dictyota pfaffii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppressed NF-kappaB and sustained JNK activation contribute to the sensitization effect of parthenolide to TNF-alpha-induced apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suppression of PKCδ/NF-κB Signaling and Apoptosis Induction through Extrinsic/Intrinsic Pathways Are Associated with Magnolol-Inhibited Tumor Progression in Colorectal Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The flavonoid luteolin prevents lipopolysaccharide-induced NF-κB signalling and gene expression by blocking IκB kinase activity in intestinal epithelial cells and bone-marrow derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitogen-Activated Protein Kinase Pathways and Fungal Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Evaluation of Broth Microdilution Testing Parameters and Agar Diffusion Etest Procedure for Testing Susceptibilities of Aspergillus spp. to Caspofungin Acetate (MK-0991) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Comparison of E-Test and Broth Microdilution Methods for Antifungal Drug Susceptibility Testing of Molds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Clerodane type diterpene as a novel antifungal agent from Polyalthia longifolia var. pendula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antimicrobial Diterpenes: Recent Development From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. Impact of Fungal MAPK Pathway Targets on the Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Cek1‑mediated MAP kinase pathway regulates exposure of α‑1,2 and β‑1,2‑mannosides in the cell wall of Candida albicans modulating immune recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. Mechanism of antifungal activity of terpenoid phenols resembles calcium stress and inhibition of the TOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary In Vitro Effects of Harringtonolide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the initial in vitro studies investigating the biological effects of Harringtonolide (HO), a natural troponoid diterpenoid isolated from plants of the Cephalotaxus genus. This compound has garnered significant interest for its potent antiproliferative and antiviral properties.[1][2][3] This guide summarizes the quantitative data on its cytotoxic activity, details the experimental protocols used in its evaluation, and visualizes its postulated mechanisms of action and structure-activity relationships.

Antiproliferative and Cytotoxic Activity

This compound has demonstrated significant antiproliferative activity against a range of human cancer cell lines.[1][4][5] The primary method for quantifying this activity has been the MTT assay, which measures cell viability.

Quantitative Cytotoxicity Data

The 50% inhibitory concentration (IC50) values of this compound against four human cancer cell lines—HCT-116 (colon carcinoma), A375 (melanoma), A549 (lung carcinoma), and Huh-7 (hepatocellular carcinoma)—have been determined.[1] Its effect on a normal human hepatic cell line, L-02, was also assessed to evaluate its selectivity.[1]

| Compound | Cell Line | IC50 (μM) |

| This compound (HO) | HCT-116 (Colon Cancer) | 0.61 ± 0.03 |

| A375 (Melanoma) | 1.34 ± 0.23 | |

| A549 (Lung Cancer) | 1.67 ± 0.23 | |

| Huh-7 (Liver Cancer) | 1.25 ± 0.08 | |

| L-02 (Normal Liver) | 3.55 ± 0.21 | |

| Table 1: In vitro cytotoxicity (IC50) of this compound against various human cell lines. Data sourced from Wu et al., 2021.[1] |

Selectivity Index

The selectivity index (SI) is a crucial parameter in drug development, indicating the ratio of a compound's toxicity against normal cells versus cancer cells. A higher SI value suggests greater selectivity for cancer cells.[1] this compound was compared to a novel derivative, Compound 6, which showed an improved selectivity profile.[1]

| Compound | IC50 in L-02 (μM) | IC50 in Huh-7 (μM) | Selectivity Index (SI) |

| This compound (HO) | 3.55 ± 0.21 | 1.25 ± 0.08 | 2.8 |

| Compound 6 | 71.20 ± 3.56 | 1.26 ± 0.09 | 56.5 |

| Table 2: Cytotoxicity and Selectivity Index of this compound and its derivative (Compound 6) in normal (L-02) vs. cancer (Huh-7) cells. Data sourced from Wu et al., 2021.[1] |

Postulated Mechanisms of Action

While detailed mechanistic studies are still emerging, preliminary research suggests that this compound and its analogues exert their effects through the induction of apoptosis (programmed cell death) and modulation of key signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

Studies on this compound derivatives indicate an ability to induce apoptosis in cancer cells.[5] For instance, one derivative was found to cause apoptosis in A549 cells, evidenced by nuclear fragmentation, and also prevented the transition of cells from the S to the G2 phase of the cell cycle.[5] This suggests that this compound's antiproliferative effects are mediated, at least in part, by triggering cell death pathways and disrupting normal cell cycle progression.

Modulation of Signaling Pathways

This compound has been linked to the MAPK (Mitogen-Activated Protein Kinase) signaling pathway.[6] The MAPK pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. It is hypothesized that this compound's pro-apoptotic effects may be facilitated through the activation of specific kinases within this cascade.[6] Additionally, related norditerpenoids are thought to affect the NF-κB signaling pathway, which is involved in inflammation and cell survival.[5]

Caption: Postulated signaling pathway for this compound's effects.

Structure-Activity Relationship (SAR)

The relationship between this compound's chemical structure and its biological activity has been investigated through the synthesis of several derivatives.[1][4][5] These studies have revealed that specific chemical moieties are essential for its cytotoxic effects.

Modifications were made to three key positions: the tropone ring, the lactone moiety, and the allyl group.[1][4] The results strongly indicate that the tropone and lactone moieties are critical for maintaining high antiproliferative activity.[1][5] Any significant structural variations in these regions led to a dramatic decrease or complete loss of cytotoxicity.[1] This provides a clear direction for future structural optimization efforts to enhance potency and selectivity.

Caption: Key structural features of this compound for its activity.

Experimental Protocols

The following section details the methodology for the primary in vitro assay used to evaluate this compound's effects.

Cell Viability and Cytotoxicity (MTT Assay)

The antiproliferative activity of this compound and its derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

Detailed Protocol:

-

Cell Seeding: Human cancer cells (HCT-116, A375, A549, Huh-7) and normal cells (L-02) are seeded into 96-well plates at an appropriate density and cultured for 24 hours to allow for attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or its derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin) are included.[1] The cells are then incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: Following incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-